CLSI M100-Ed33 Breakpoint Elimination: Gentamicin No Longer Recommended for P. aeruginosa While Amikacin Remains Active
In CLSI M100-Ed33 (June 2023), gentamicin breakpoints were completely eliminated as a suggested treatment option for P. aeruginosa due to PK/PD modeling demonstrating that no safe aminoglycoside dosing regimen could achieve bacterial stasis for this pathogen [1]. In contrast, amikacin breakpoints were retained and adjusted specifically for urinary isolates, reflecting its superior probability of target attainment at clinically achievable concentrations [2]. This regulatory differentiation is based on quantitative PK/PD analyses showing low probabilities of target attainment for bacterial stasis with high-dose extended-interval regimens when prior breakpoints were applied, but amikacin retained utility where gentamicin failed entirely [3].
| Evidence Dimension | Regulatory breakpoint status for P. aeruginosa |
|---|---|
| Target Compound Data | Breakpoint retained (urinary isolates only, adjusted) |
| Comparator Or Baseline | Gentamicin: breakpoint eliminated entirely for P. aeruginosa |
| Quantified Difference | Complete elimination of gentamicin as a treatment option vs. retained amikacin breakpoint |
| Conditions | CLSI M100-Ed33 breakpoint revision based on modern PK/PD analyses, clinical outcomes, and susceptibility profiles (2023) |
Why This Matters
For laboratories and clinical research facilities conducting susceptibility testing or developing P. aeruginosa-targeted protocols, selecting amikacin over gentamicin is mandated by current CLSI guidance that explicitly contraindicates gentamicin use against this high-priority pathogen.
- [1] Clinical and Laboratory Standards Institute (CLSI). M100-Ed33: Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI; 2023. View Source
- [2] Atlas IDP. What's Now and Next in Gram-Negative Infections. 2025. View Source
- [3] Contagion Live. The Aminoglyco-Side Hustle: What's Now and Next in Gram-Negative Infections. 2026. View Source
